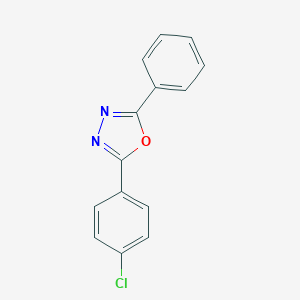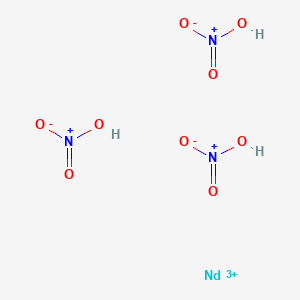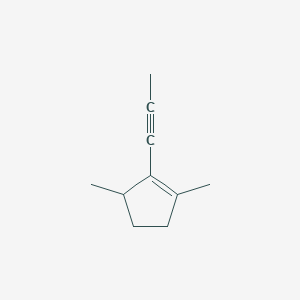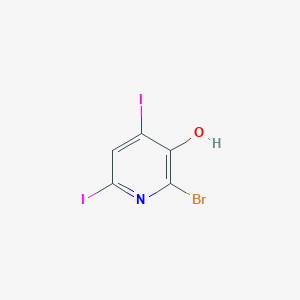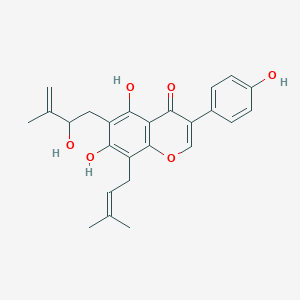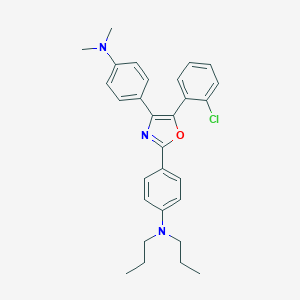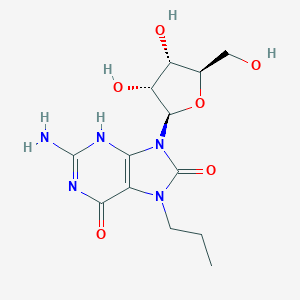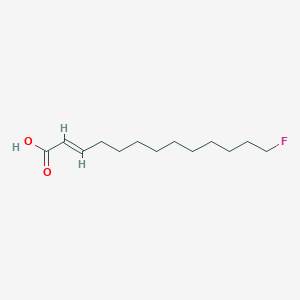
13-Fluorotridec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Fluorotridec-2-enoic acid (FTDA) is a synthetic fatty acid that has gained significant attention in the scientific community due to its potential applications in various fields. FTDA is a fluorinated analogue of oleic acid, which is a common unsaturated fatty acid found in many animal and plant fats. FTDA has a unique chemical structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 13-Fluorotridec-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 13-Fluorotridec-2-enoic acid has been shown to inhibit the activity of fatty acid synthase, which is an enzyme involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in lipid accumulation and can potentially be used to treat obesity and other metabolic disorders.
Efectos Bioquímicos Y Fisiológicos
13-Fluorotridec-2-enoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. 13-Fluorotridec-2-enoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 13-Fluorotridec-2-enoic acid has been shown to modulate lipid metabolism by inhibiting fatty acid synthase, leading to a decrease in lipid accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
13-Fluorotridec-2-enoic acid has several advantages as a research tool, including its unique chemical structure, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 13-Fluorotridec-2-enoic acid, including:
1. Investigation of the mechanism of action of 13-Fluorotridec-2-enoic acid in various biological systems.
2. Development of 13-Fluorotridec-2-enoic acid-based drugs for the treatment of cancer, obesity, and other metabolic disorders.
3. Study of the effects of 13-Fluorotridec-2-enoic acid on lipid metabolism and its potential use in the development of lipid-lowering drugs.
4. Investigation of the use of 13-Fluorotridec-2-enoic acid in materials science, including the development of new materials with unique properties.
5. Exploration of the potential applications of 13-Fluorotridec-2-enoic acid in agriculture, including its use as a pesticide or herbicide.
Conclusion:
In conclusion, 13-Fluorotridec-2-enoic acid is a promising synthetic fatty acid with potential applications in various fields. Its unique chemical structure, ease of synthesis, and potential therapeutic applications make it a valuable research tool. Further research is needed to fully understand the mechanism of action of 13-Fluorotridec-2-enoic acid and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 13-Fluorotridec-2-enoic acid involves the reaction of 13-bromo-2-tridecenoic acid with potassium fluoride and tetra-n-butylammonium fluoride in the presence of dimethyl sulfoxide. This reaction results in the substitution of the bromine atom with a fluorine atom, producing 13-Fluorotridec-2-enoic acid. The synthesis of 13-Fluorotridec-2-enoic acid is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
13-Fluorotridec-2-enoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 13-Fluorotridec-2-enoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, obesity, and diabetes. 13-Fluorotridec-2-enoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
1675-24-7 |
|---|---|
Nombre del producto |
13-Fluorotridec-2-enoic acid |
Fórmula molecular |
C13H23FO2 |
Peso molecular |
230.32 g/mol |
Nombre IUPAC |
(E)-13-fluorotridec-2-enoic acid |
InChI |
InChI=1S/C13H23FO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h9,11H,1-8,10,12H2,(H,15,16)/b11-9+ |
Clave InChI |
BPHCWBZPOVJJAF-PKNBQFBNSA-N |
SMILES isomérico |
C(CCCCCF)CCCC/C=C/C(=O)O |
SMILES |
C(CCCCCF)CCCCC=CC(=O)O |
SMILES canónico |
C(CCCCCF)CCCCC=CC(=O)O |
Sinónimos |
13-Fluoro-2-tridecenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



